Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol
CAS No.:
Cat. No.: VC16485146
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3S |
|---|---|
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | (1S,5R)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
| Standard InChI | InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7? |
| Standard InChI Key | RKLYMCIEYPVQRY-MEKDEQNOSA-N |
| Isomeric SMILES | C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1 |
| Canonical SMILES | C1C2CS(=O)(=O)CC(C2O)CN1 |
Introduction
Structural Overview and Molecular Identification
Molecular Architecture
Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol features a bicyclo[3.3.1]nonane skeleton, a fused ring system comprising seven-membered and five-membered rings. The compound’s structure includes:
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A sulfur atom integrated into the thia group at position 3,3-dioxo.
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A secondary alcohol (-OH) at position 9.
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A tertiary nitrogen atom within the azabicyclo framework.
The stereochemistry of the compound is defined by the syn configuration of the hydroxyl group relative to the bicyclic system, as indicated by its IUPAC name: (1S,5R)-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol.
Molecular Formula and Key Identifiers
The compound’s molecular formula is C₇H₁₃NO₃S, with a molecular weight of 191.25 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not publicly disclosed | |
| IUPAC Name | (1S,5R)-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol | |
| SMILES Notation | OC1C2CS(=O)(=O)C1CCN2 | |
| InChI Key | Not provided in available data | – |
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol typically involves multi-step organic reactions, including:
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Cyclization: Formation of the bicyclic framework via intramolecular nucleophilic substitution or acid-catalyzed ring closure.
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Oxidation: Introduction of the 3,3-dioxo group using oxidizing agents such as potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA).
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Stereochemical Control: Chiral catalysts or resolving agents are employed to achieve the desired syn configuration.
Optimization Parameters
Critical reaction conditions for high yield and purity include:
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Temperature: Moderate temperatures (50–80°C) to prevent decomposition of sensitive functional groups.
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to stabilize intermediates.
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Catalysts: Transition-metal catalysts (e.g., palladium or ruthenium complexes) for selective oxidation.
Physicochemical Properties
Computed Molecular Properties
PubChem-derived data for structurally related compounds provide insights into the physicochemical behavior of Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol:
The low XLogP3 value (-1.2) suggests high hydrophilicity, likely due to the polar dioxo and hydroxyl groups.
Spectral Characterization
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NMR Spectroscopy: The H NMR spectrum exhibits signals for the hydroxyl proton (δ 4.8–5.2 ppm) and deshielded methylene groups adjacent to the sulfur atom (δ 3.1–3.5 ppm).
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 191.25 [M+H]⁺.
Reactivity and Functionalization
Chemical Reactions
The compound participates in reactions characteristic of its functional groups:
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Hydroxyl Group: Acylation with acetic anhydride or sulfonation with chlorosulfonic acid.
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Dioxo-thia Moiety: Nucleophilic substitution at the sulfur center, enabling the formation of sulfonamides or sulfonic esters.
Stability Considerations
The dioxo-thia group is prone to hydrolytic degradation under strongly acidic or basic conditions, necessitating anhydrous reaction environments for long-term storage.
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